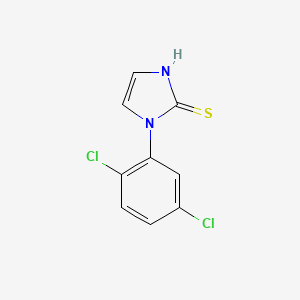

1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Description

1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol is a sulfur-containing imidazole derivative characterized by a 2,5-dichlorophenyl substituent at the N1 position and a thiol (-SH) group at the C2 position of the imidazole ring. The thiol group likely enhances nucleophilicity and metal-binding capacity compared to hydroxyl or alkyl substituents, which may influence biological interactions and stability.

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-4-3-12-9(13)14/h1-5H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMFQIREWAFXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CNC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369366 | |

| Record name | 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281211-22-1 | |

| Record name | 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol generally involves:

- Starting from 2,5-dichlorophenyl halides or derivatives as the aryl source.

- Introduction of the imidazole ring either by direct substitution or via cyclization.

- Incorporation of the thiol (-SH) functionality at the 2-position of the imidazole ring, often through thioamide or thiol precursors.

Nucleophilic Substitution of Chloroaryl Derivatives with Imidazole Thiolates

A common approach involves reacting 2,5-dichlorophenyl halides with imidazole-2-thiol or its salts under basic conditions to substitute the halogen with the imidazole-2-thiol moiety.

- Reaction conditions: Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants.

- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to generate the nucleophilic imidazole-2-thiolate.

- Temperature: Typically heated between 50°C to 120°C to promote substitution.

- Work-up: After reaction completion, the product is isolated by precipitation, filtration, and recrystallization.

This method is analogous to the preparation of related compounds such as 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, where a chloro-substituted phenyl ethanol derivative is reacted with imidazole under controlled temperature and base in DMF, followed by recrystallization from toluene to yield high purity products with yields up to 90% (Table 1).

Cyclization via Thioamide Intermediates

Another approach involves preparing thioamide derivatives of imidazole, which upon cyclization yield the imidazole-2-thiol structure.

- Step 1: Synthesis of hydrazinecarbothioamide derivatives by reacting hydrazinyl-imidazole compounds with isothiocyanates.

- Step 2: Treatment of these intermediates with hydrazonoyl chlorides or related reagents under reflux in ethanol.

- Step 3: Intramolecular cyclization with elimination of aniline or similar leaving groups to form the thiol-containing imidazole ring.

This method was demonstrated in the synthesis of related thiadiazole-imidazole compounds, where the alkylation of the thiol group in thioamide moiety and subsequent cyclization afforded the target heterocyclic compounds with confirmed structures by spectral analysis.

Optimization of Reaction Parameters

From the synthesis of structurally related compounds, key parameters influencing yield and purity include:

Representative Preparation Procedure (Adapted)

Preparation of Imidazole Thiolate Solution:

- Dissolve imidazole-2-thiol in DMF.

- Add sodium hydroxide or potassium carbonate to generate the thiolate anion.

- Stir and heat gently (50-60°C) for 1 hour.

Addition of 2,5-Dichlorophenyl Halide:

- Prepare a DMF solution of 2,5-dichlorophenyl chloride or bromide.

- Add dropwise to the thiolate solution under stirring.

- Maintain temperature between 50-60°C during addition.

-

- Heat the mixture to 110-120°C and maintain for 4 hours to ensure complete substitution and cyclization.

- Cool to room temperature.

-

- Add water to precipitate the product.

- Filter and wash with cold water.

- Dry the crude product.

- Recrystallize from toluene or ethanol to obtain pure this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic Aromatic Substitution

The compound undergoes substitution at the chlorine positions on the dichlorophenyl ring. For example, in the synthesis of benzimidazole derivatives, chlorinated aromatic rings can react with nucleophiles under basic conditions. While specific details of this reaction are not explicitly provided in the reviewed sources, structural analogs (e.g., 1-methyl-1H-benzo[d]imidazole-2-thiol derivatives) demonstrate enhanced biological activity through substituent modifications .

S-Substitution via Click Chemistry

The thiol group (-SH) participates in 1,3-dipolar cycloaddition ("click chemistry") to form triazole derivatives. For instance:

-

Reagents : Propargyl bromide, potassium carbonate (base), Cu(I) catalyst.

-

Conditions : Room temperature in acetone or THF.

-

Products : S-substituted 1,2,3-triazole benzimidazoles (e.g., 4a–4f ) with yields ranging from 65% to 95% .

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Click Chemistry | Propargyl bromide, K₂CO₃, Cu(I), THF | Triazole derivatives | 65–95% |

Epoxide Ring Opening

The compound reacts with epoxides under microwave irradiation to form substituted derivatives. For example:

-

Reagents : Ethanol, microwave irradiation (180 °C).

-

Products : Benzimidazole derivatives (e.g., 11 ) with modified substituents .

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Epoxide Opening | Ethanol, microwave (180 °C) | Substituted benzimidazole |

Functional Group Transformations

Thiol Oxidation

While not explicitly detailed in the reviewed sources, structural analogy suggests the thiol group can undergo oxidation to form disulfides or sulfonic acids under oxidizing conditions (e.g., H₂O₂ or KMnO₄).

Reduction

Reduction of the thiol group may yield thiolate anions, though specific experimental data for this compound are absent in the provided sources.

Biological Activity Implications

Substitution patterns significantly influence biological activity:

-

Enhanced Antimicrobial Activity : Derivatives with polar solubilizing groups or specific halogen substitutions show improved potency .

-

Cytotoxicity : Triazole-benzimidazole hybrids exhibit in vitro cytotoxicity, though IC50 values are not provided in the reviewed studies .

Comparison of Reaction Pathways

| Reaction Type | Key Features | Applications |

|---|---|---|

| Click Chemistry | High yields, regioselectivity | Antimicrobial/anticancer agents |

| Epoxide Opening | Microwave-assisted, high-temperature | Diverse substitution patterns |

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting metalloprotein function. These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol and related imidazole derivatives:

Notes:

- The 2,5-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to methoxy or methyl substituents in analogs .

- The thiol group (-SH) offers higher reactivity in metal coordination and redox reactions than hydroxyl or alkyl groups .

Antibiofilm Activity:

- The ethanol analog of the target compound exhibits weak antibiofilm activity, attributed to the dichlorophenyl moiety’s hydrophobic interactions with microbial membranes . The thiol derivative may enhance activity via improved membrane penetration or thiol-mediated oxidative stress.

Antimicrobial Potential:

- Imidazoles with electron-withdrawing groups (e.g., Cl, F) show enhanced antimicrobial effects. For instance, 4-fluorophenyl-substituted phenanthroimidazoles display notable bioactivity , suggesting the target compound’s dichlorophenyl group could similarly potentiate antimicrobial action.

Physicochemical Properties:

Biological Activity

1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a dichlorophenyl group and a thiol functional group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating enzyme activities.

- Metal Coordination : The imidazole ring can coordinate with metal ions, influencing metalloprotein functions.

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines, including MDA-MB-231 (breast cancer), LNCaP (prostate cancer), Caco-2 (colon cancer), and HEPG2 (liver cancer).

- IC50 Values :

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| Caco-2 | 16.63 ± 0.27 | Cisplatin |

| HEPG2 | Variable | Doxorubicin |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Strains : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values comparable to standard antibiotics like ceftriaxone .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on HEPG2 liver carcinoma cells. The results indicated that certain derivatives had IC50 values ranging from 0.86 to 19.06 μM, demonstrating potential as anticancer agents .

- DNA Binding Studies : Investigations into the binding affinity of the compound to DNA and bovine serum albumin (BSA) revealed that it could effectively intercalate into DNA structures, which is crucial for its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazole derivatives:

Q & A

Q. What are the key considerations in designing a synthesis protocol for 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol?

Methodological Answer:

- Substrate Selection : Use 2,5-dichlorophenyl precursors with electron-withdrawing groups to enhance reactivity in nucleophilic substitution or condensation reactions. Imidazole-thiol derivatives often require protecting groups (e.g., benzyl for thiols) to prevent undesired side reactions .

- Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to facilitate cyclization. Solvent choice (e.g., DMF or ethanol) impacts reaction kinetics and yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the compound. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial design to test variables (temperature, molar ratios, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or adjust pH to minimize hydrolysis of the imidazole-thiol moiety .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR Analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups; thiol protons may appear as broad singlets at δ 1.5–2.5 ppm if not deprotonated) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 259.0 for C₉H₆Cl₂N₂S) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods predict synthetic pathways and biological activity?

Methodological Answer:

- Retrosynthetic Planning : Use AI-driven tools (e.g., Reaxys, Pistachio) to propose feasible routes. Quantum mechanical calculations (DFT) can assess transition-state energies for key steps like imidazole ring closure .

- Molecular Docking : Simulate interactions with fungal cytochrome P450 enzymes (e.g., CYP51) to rationalize antifungal activity. Compare binding affinities with known inhibitors (e.g., ketoconazole) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

Q. How to resolve discrepancies in reported biological activity data?

Methodological Answer:

- Purity Validation : Ensure ≥98% purity (via GC/HPLC) to exclude impurities (e.g., unreacted dichlorophenyl precursors) that may skew bioassay results .

- Bioassay Standardization : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and protocols (CLSI M27 guidelines). Test under varied pH and temperature conditions to assess robustness .

- Structural Confirmation : Re-analyze bioactive batches with XRD or 2D NMR (COSY, HSQC) to rule out polymorphic or tautomeric variations .

Q. What mechanistic studies elucidate the compound’s antifungal mode of action?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against lanosterol 14α-demethylase (CYP51) using spectrophotometric NADPH depletion assays .

- Resistance Profiling : Serial passage experiments with incremental sub-MIC doses to identify mutations (e.g., ERG11 gene alterations) conferring resistance .

- Metabolomic Profiling : LC-MS/MS to track ergosterol biosynthesis disruption in treated fungal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.